molecular formula C13H15N3O4 B2781084 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid CAS No. 2092460-75-6

6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid

Cat. No.: B2781084
CAS No.: 2092460-75-6
M. Wt: 277.28
InChI Key: IXYVGEBQOKOZJS-UHFFFAOYSA-N
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Description

6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C13H15N3O4. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4).

Major Products Formed

    Substitution: Various substituted indazole derivatives.

    Deprotection: The free amino indazole carboxylic acid.

    Coupling: Biaryl compounds and other complex molecules.

Scientific Research Applications

6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The indazole core can interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group. This dual functionality allows for selective deprotection and further functionalization, making it a valuable intermediate in complex synthetic routes.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-7-4-5-8-9(6-7)15-16-10(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVGEBQOKOZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092460-75-6
Record name 6-{[(tert-butoxy)carbonyl]amino}-1H-indazole-3-carboxylic acid
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